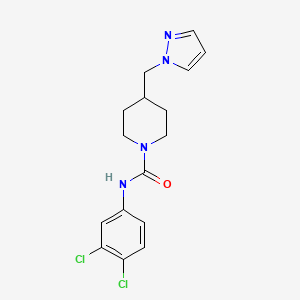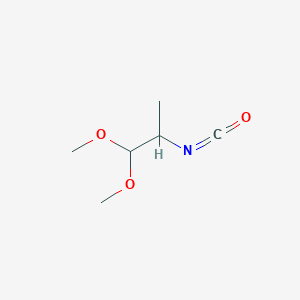
Propano, 2-isocianato-1,1-dimetoxi-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isocyanato-1,1-dimethoxypropane is a chemical compound with the molecular formula C6H11NO3. It is known for its high reactivity and is widely used in various industrial applications, including the production of polyurethane foams, coatings, adhesives, and elastomers.
Aplicaciones Científicas De Investigación
2-Isocyanato-1,1-dimethoxypropane has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.
Biology: It is used in the study of biochemical pathways and interactions.
Medicine: It is used in the development of pharmaceuticals and drug delivery systems.
Industry: It is used in the production of polyurethane foams, coatings, adhesives, and elastomers.
Mecanismo De Acción
Target of Action
Propane, 2-isocyanato-1,1-dimethoxy- is a chemical compound with the molecular formula C6H11NO3 The primary targets of this compound are not explicitly mentioned in the available resources
Mode of Action
It is known to be a highly reactive compound. This suggests that it may interact with its targets through chemical reactions, leading to changes in the targets’ structure or function. The specifics of these interactions and the resulting changes would depend on the nature of the targets, which are currently unknown.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Isocyanato-1,1-dimethoxypropane can be synthesized through the reaction of propane derivatives with isocyanates under controlled conditions. The specific synthetic routes and reaction conditions can vary, but typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of 2-Isocyanato-1,1-dimethoxypropane often involves large-scale chemical reactors where the reactants are combined and processed under optimized conditions to maximize yield and purity. The process may include steps such as distillation, purification, and quality control to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
2-Isocyanato-1,1-dimethoxypropane undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but typically involve specific temperatures, pressures, and solvent systems to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carbonyl compounds, while reduction reactions may yield alcohols. Substitution reactions can result in a wide range of products depending on the functional groups involved .
Comparación Con Compuestos Similares
Similar Compounds
- Propane, 1,1-dimethoxy-2-methyl-
- Propane, 1-isocyanato-2-methyl-
- Propane, 1,1-dimethoxy-
Uniqueness
2-Isocyanato-1,1-dimethoxypropane is unique due to its specific molecular structure, which imparts high reactivity and versatility in various chemical reactions. This makes it particularly valuable in industrial applications where precise chemical modifications are required .
Propiedades
IUPAC Name |
2-isocyanato-1,1-dimethoxypropane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-5(7-4-8)6(9-2)10-3/h5-6H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKPXLHSPIQLLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(OC)OC)N=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2404007.png)
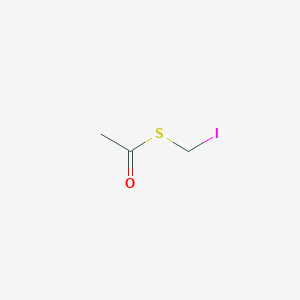
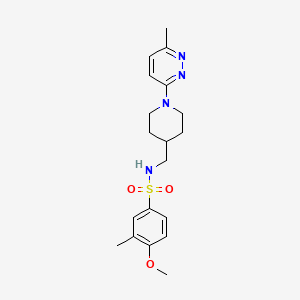
![N-(1-cyanocyclopropyl)-13-oxo-6H,7H,8H,9H,10H,11H,13H-azocino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2404012.png)
![5-[(Benzyloxy)carbonyl]-5-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B2404013.png)
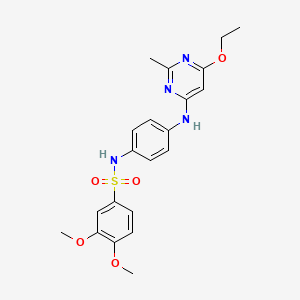
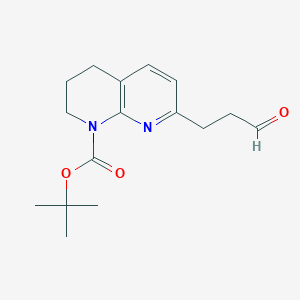
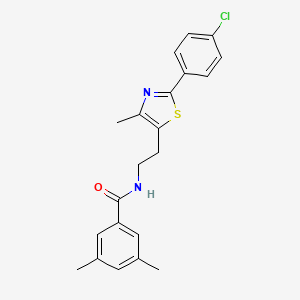
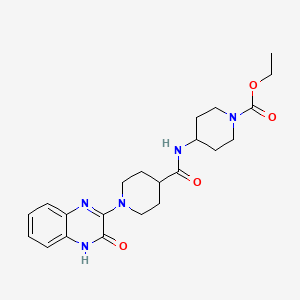
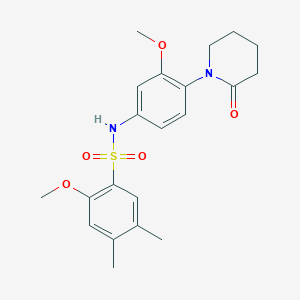
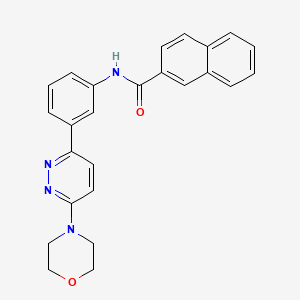
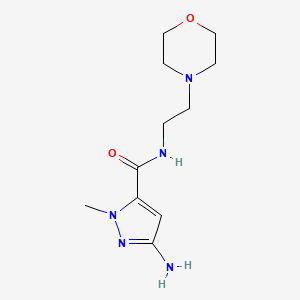
![N-(2-ethoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2404029.png)
